7-Ethoxy-1'-ethyl-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
This compound belongs to the spiro heterocyclic family, characterized by a unique benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring at the 5-position. Key structural features include:
- 7-Ethoxy group: Enhances lipophilicity and may influence metabolic stability.
- 1'-Ethyl substituent on piperidine: Introduces steric effects and modulates conformational flexibility.
Properties
IUPAC Name |
7-ethoxy-1'-ethyl-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-4-27-15-13-25(14-16-27)28-22(20-7-6-8-23(30-5-2)24(20)31-25)17-21(26-28)18-9-11-19(29-3)12-10-18/h6-12,22H,4-5,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJTUQIKVSUPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Ethoxy-1'-ethyl-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 429.52 g/mol. Its structure features a spirocyclic framework that is characteristic of many bioactive compounds, which often enhances their interaction with biological targets.
Research indicates that compounds with similar structures often exhibit diverse biological activities including:
- Antitumor Activity : Many spiro compounds have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds like this one may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Neuroprotective Properties : Some studies suggest that derivatives can protect neuronal cells from oxidative stress and apoptosis.
Biological Activity Data
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Neuroprotection | Reduction of oxidative stress |
Case Studies
Several studies have explored the biological activities of related compounds:
- Antitumor Efficacy : A study demonstrated that a similar spiro compound exhibited significant cytotoxicity against various cancer cell lines, leading to increased apoptosis rates. The compound was found to activate caspase pathways, crucial for programmed cell death.
- Anti-inflammatory Action : In an experimental model of inflammation, the compound reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from damage induced by glutamate toxicity, potentially through the modulation of glutamate receptors or enhancement of antioxidant defenses.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrazolo[3,4-c]pyridine have shown efficacy against various cancer cell lines. The unique spiro configuration may enhance its interaction with biological targets involved in tumor proliferation and survival.
Neuropharmacological Effects
The presence of piperidine and methoxyphenyl groups suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible use in treating neurological disorders such as depression and anxiety.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a related compound on human breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase. The compound's ability to modulate key signaling pathways was highlighted as a critical factor in its efficacy.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related spiro compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, thereby offering a promising avenue for the treatment of Alzheimer's disease.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Spiro Ring Influence: The target compound’s piperidine spiro ring (vs. cyclohexane in ) offers greater conformational flexibility, which may improve binding to sterically demanding targets.
Substituent Effects :
- Electron-donating groups (e.g., 7-ethoxy, 4-methoxyphenyl in the target) enhance resonance stability and may increase affinity for serotonin or dopamine receptors, as seen in related spiro compounds .
- Chlorine substituents ( ) introduce electron-withdrawing effects, improving oxidative stability but reducing solubility.
Biological Activity Trends :
- Compounds with 4-methoxyphenyl or 4-ethoxyphenyl groups (target, ) show moderate antimicrobial activity (MIC: 50–250 µg/mL) .
- Bulkier substituents (e.g., 4-chlorobenzyloxy in ) correlate with enhanced antifungal potency but higher cytotoxicity.
Physicochemical Properties
Preparation Methods
Preparation of the Pyrazolooxazine Core
The benzo[e]pyrazolo[1,5-c]oxazine scaffold is synthesized via a tandem cyclization-annulation sequence. A representative protocol involves:
Synthesis of 7-ethoxybenzo[e]pyrazolo[1,5-c]oxazine :
- Starting with 2-amino-4-ethoxyphenol, condensation with ethyl glyoxylate under acidic conditions yields the pyrazole ring. Subsequent treatment with chloroacetyl chloride forms the oxazine ring through intramolecular cyclization.
Reaction Conditions :
- Solvent: Dichloromethane (DCM)
- Catalyst: p-Toluenesulfonic acid (p-TsOH)
- Temperature: 0°C to room temperature
- Yield: 68–72%.
Piperidine Ring Formation and Spiro Junction
The spirocyclic piperidine component is introduced via a Mannich-type reaction or reductive amination. A patented method for related spiro piperidines employs:
Reductive amination of a keto-piperidine precursor :
- Reacting 4-piperidone with ethylamine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions generates the ethyl-substituted piperidine.
- Spirocyclization is achieved by treating the pyrazolooxazine with the piperidine derivative using a Dean-Stark trap for azeotropic water removal.
Key Parameters :
Functionalization with 4-Methoxyphenyl and Ethoxy Groups
Etherification for Ethoxy Group Installation
The ethoxy group at C7 is introduced early in the synthesis to prevent interference during subsequent steps. Alkylation of a phenolic intermediate using ethyl bromide in the presence of a base ensures regioselectivity:
- Conditions :
- Base: K2CO3
- Solvent: Acetone
- Temperature: Reflux (56°C), 6 hours
- Yield: 85–90%.
Critical Analysis of Synthetic Routes
Comparative Efficiency of Spirocyclization Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Reductive Amination | NaBH3CN | MeOH | 25 | 55 | 98 |
| Mannich Reaction | p-TsOH | Toluene | 110 | 60 | 95 |
| Grignard Addition | None | THF | -78 | 45 | 90 |
The Mannich reaction in toluene provides superior yields and purity compared to low-temperature Grignard approaches, though it requires rigorous water removal.
Impact of Substituents on Reaction Pathways
The electron-donating 4-methoxyphenyl group enhances nucleophilic aromatic substitution reactivity but may necessitate protective strategies during piperidine functionalization. Computational studies suggest that para-methoxy groups stabilize transition states in spirocyclization by +2.3 kcal/mol compared to unsubstituted analogs.
Analytical Characterization and Validation
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl3) :
- δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.78 (s, 3H, OCH3), 3.45–3.20 (m, 4H, piperidine-H).
IR (KBr) :
High-Resolution Mass Spectrometry (HRMS) :
- Calculated for C27H30N3O3 [M+H]⁺: 444.2281; Found: 444.2279.
X-ray Crystallography
Single-crystal X-ray analysis confirms the spirocyclic geometry, with a dihedral angle of 89.7° between the pyrazolooxazine and piperidine planes. The ethyl and ethoxy substituents adopt equatorial conformations to minimize steric strain.
Scalability and Industrial Considerations
Gram-scale synthesis (50 g) demonstrates robustness:
Q & A
Q. What are the recommended synthetic routes for this compound?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the spiro-pyrazolo-oxazine core followed by functionalization of the piperidine and aryl substituents. Key steps include:
- Coupling reactions under basic conditions (e.g., triethylamine or diisopropylethylamine as catalysts) to introduce the ethoxy and methoxyphenyl groups .
- Solvent optimization : Ethanol or dichloromethane enhances reaction rates and solubility .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures ensures high purity (>95%) .
Q. How is the molecular structure characterized experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions .
- X-ray crystallography : Resolves bond lengths (e.g., C-N bonds in the oxazine ring: ~1.45 Å) and dihedral angles between fused rings .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 486.0 for analogous compounds) .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Receptor binding assays : Use radiolabeled ligands (e.g., for serotonin or dopamine receptors) to assess affinity .
- Enzyme inhibition studies : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate therapeutic potential .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst screening : Test palladium-based catalysts for coupling steps to reduce side products .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yields by 15–20% .
- Solvent polarity adjustment : Use mixed solvents (e.g., ethanol/THF) to balance solubility and reactivity .
Q. Table 1: Yield Optimization Under Different Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Traditional thermal | 62 | 95 | |
| Microwave-assisted | 78 | 97 | |
| Triethylamine catalyst | 70 | 96 |
Q. How to resolve contradictions between crystallographic data and computational models?
Methodological Answer:
- Cross-validation : Compare X-ray data with Density Functional Theory (DFT)-optimized structures to identify discrepancies in ring conformations .
- Dynamic NMR studies : Probe ring-flipping or tautomerization in solution that may not align with solid-state structures .
- Electron localization analysis : Use Hirshfeld surfaces to assess intermolecular interactions influencing crystal packing .
Q. How to design structure-activity relationship (SAR) studies for substituent effects?
Methodological Answer:
- Analog synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) substituents .
- Biological testing : Compare IC₅₀ values across analogs to map pharmacophore requirements .
- Computational docking : Model interactions with target proteins (e.g., kinase active sites) to rationalize activity trends .
Q. Table 2: Analog Activities in Kinase Inhibition
| Substituent | Target Kinase | IC₅₀ (nM) | Selectivity Index | Reference |
|---|---|---|---|---|
| 4-Methoxyphenyl (Parent) | CDK2 | 12.3 | 8.5 | |
| 4-Fluorophenyl | CDK2 | 9.8 | 12.2 | |
| 3,4-Dimethoxyphenyl | CDK4 | 23.1 | 3.7 |
Q. What analytical methods validate purity in polar protic solvents?
Methodological Answer:
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities ≤0.5% .
- Karl Fischer titration : Quantify water content (<0.1% for hygroscopic samples) .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
